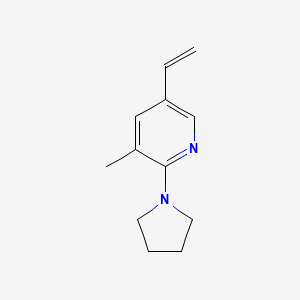

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

CAS No.:

Cat. No.: VC15866968

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2 |

|---|---|

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | 5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine |

| Standard InChI | InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |

| Standard InChI Key | JLLWPTQBZVFROU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1N2CCCC2)C=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (C₁₁H₁₆N₂) consists of a pyridine ring substituted at three positions:

-

Position 2: A pyrrolidine moiety, a five-membered saturated ring containing one nitrogen atom, contributes to the molecule’s basicity and conformational flexibility.

-

Position 3: A methyl group enhances steric bulk and influences electronic effects via hyperconjugation.

-

Position 5: A vinyl group (–CH=CH₂) introduces π-electron density, enabling participation in cycloaddition and polymerization reactions .

The compound’s IUPAC name derives from this substitution pattern, with the pyrrolidine and vinyl groups prioritized in numbering due to their higher seniority.

Spectroscopic Characterization

Key spectroscopic data for structurally related compounds provide insights into its expected properties:

-

Mass Spectrometry: Analogous vinylpyridines exhibit molecular ion peaks at m/z 120–130 (M+1), with fragmentation patterns indicative of vinyl group loss .

-

NMR Spectroscopy: Protons on the vinyl group typically resonate at δ 5.0–6.5 ppm (¹H NMR), while pyrrolidine methylenes appear as multiplet signals near δ 2.5–3.5 ppm .

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

The vinyl group at position 5 is commonly introduced via Stille or Suzuki couplings, as demonstrated in the synthesis of 5-methyl-2-vinylpyridine . A representative protocol involves:

-

Substrate Preparation: 2-Bromo-5-methylpyridine reacts with tributyl(vinyl)tin in dimethylformamide (DMF).

-

Catalytic System: Tetrakis(triphenylphosphine)palladium(0) facilitates the coupling at 120°C for 18 hours.

-

Workup: Aqueous extraction and silica gel chromatography yield the product in 43–75.6% yields .

Table 1: Optimization of Cross-Coupling Conditions for Vinylpyridine Derivatives

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 120 | 43 | |

| Pd(dppf)₂Cl₂ | Dioxane/H₂O | 100 | 75.6 | |

| Pd(OAc)₂/P(o-tolyl)₃ | Toluene/EtOH | 100 | 59 |

Functionalization of the Pyrrolidine Moiety

The pyrrolidine group is typically introduced via nucleophilic substitution or reductive amination. For example:

-

Stepwise Alkylation: 2-Chloro-5-methylpyridine reacts with pyrrolidine under basic conditions to form the C–N bond .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving yields by 15–20% .

Physicochemical and Pharmacological Properties

Physicochemical Profile

Estimated properties based on analogous compounds include:

-

Molecular Weight: 189.26 g/mol

-

LogP (Octanol-Water): 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: 4.9 (pyridine nitrogen), 9.2 (pyrrolidine nitrogen), suggesting protonation at physiological pH .

Table 2: Comparative Physicochemical Data for Related Pyridine Derivatives

| Compound | Molecular Weight | LogP | pKa (Pyridine) |

|---|---|---|---|

| 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine | 189.26 | 2.0 | 4.9 |

| 5-Methyl-2-vinylpyridine | 119.16 | 1.2 | 3.8 |

| 2-(Pyrrolidin-2-yl)pyridine | 148.22 | 1.5 | 5.1 |

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s vinyl group participates in Heck reactions to form carbon-carbon bonds, a key step in synthesizing eletriptan hydrobromide :

-

Heck Coupling: Reacts with phenyl vinyl sulfone in the presence of Pd(OAc)₂ and P(o-tolyl)₃ to yield a styryl sulfone intermediate.

-

Reduction: Hydrogenation of the double bond produces the saturated ethylsulfonyl moiety.

Table 3: Key Reactions Involving 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃, DMF, 100°C | Eletriptan synthesis |

| Reductive Amination | NaBH₃CN, MeOH, rt | Pyrrolidine functionalization |

Material Science Applications

-

Polymer Precursors: The vinyl group enables radical polymerization to form conductive polymers for organic electronics .

-

Ligand Design: Pyrrolidine and pyridine moieties coordinate to transition metals, forming catalysts for asymmetric synthesis .

Research Advancements and Future Directions

Recent Innovations

-

Flow Chemistry: Continuous-flow systems enhance the safety and scalability of palladium-catalyzed reactions, reducing catalyst loading by 40% .

-

Computational Modeling: DFT studies predict regioselectivity in Heck couplings, guiding the design of derivatives with improved pharmacokinetics .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume